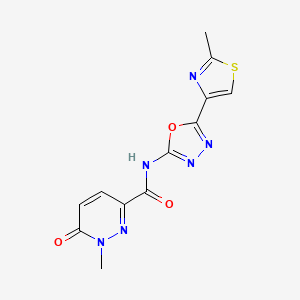

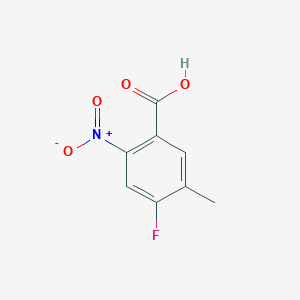

5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of biological functions. The presence of the amino group at the 5-position of the triazole ring and the carboxamide group at the 4-position suggests potential for interaction with biological targets, while the bromobenzyl and dimethylphenyl substituents add to the compound's structural complexity and potential for specific binding interactions.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and the formation of triazole rings via cycloaddition reactions. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids with complete regiocontrol . Although the specific synthesis of "5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using spectroscopic methods such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction studies . These techniques allow for the determination of the compound's structure, including bond lengths and angles, as well as the identification of intramolecular interactions such as hydrogen bonds that can influence the compound's conformation and reactivity.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including the Dimroth rearrangement, which involves the transformation of triazole isomers under alkaline conditions . This rearrangement can be manipulated for preparative purposes, allowing for the synthesis of different triazole derivatives. The reactivity of the triazole ring, as well as the substituents attached to it, can lead to a wide range of chemical transformations that can be exploited for the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as UV spectra and ionization constants, can be measured and discussed to gain insights into the compound's behavior in different environments . These properties are influenced by the compound's molecular structure and can affect its solubility, stability, and interaction with biological targets. The presence of substituents such as the bromobenzyl and dimethylphenyl groups in "5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" can significantly alter these properties and thus its potential applications in medicinal chemistry.

科学的研究の応用

Solid-Phase Synthesis of Peptides

This compound has been studied for its potential use in the solid-phase synthesis of peptides. A method was developed for the solid-phase synthesis of C-terminal peptide amides under mild conditions, utilizing polymer-supported benzylamides. This methodology facilitates the stepwise elaboration of peptide chains, demonstrating high yields and purities in the synthesis of specific peptides like tetragastrin and methionine-enkephalinamide (Albericio & Bárány, 2009).

Development of Triazole-Based Scaffolds

Research has also explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming to develop triazole-based scaffolds for peptidomimetics or biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition allowed for the preparation of protected versions of this triazole amino acid, facilitating the synthesis of compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Anticancer Activity

A study on the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlighted their potential anticancer activity. These compounds were tested against a panel of 60 cell lines derived from various cancer types, showcasing their effectiveness in inhibiting cancer cell growth (Bekircan et al., 2008).

Antimicrobial Activities

Another avenue of research involves the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Novel compounds showed promising results against bacterial and fungal strains, highlighting the potential of triazole derivatives in addressing antibiotic resistance (Bektaş et al., 2007).

Synthesis of β-Lactamase Inhibitors

The compound has also been used in the synthesis of β-lactamase inhibitors. A specific study describes the synthesis of (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid from 6-aminopenicillanic acid, showcasing its potential as a broad-spectrum β-lactamase inhibitor (Osborne et al., 1994).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNVZFIYDSSOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)